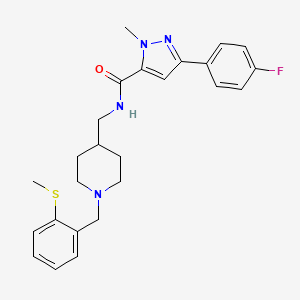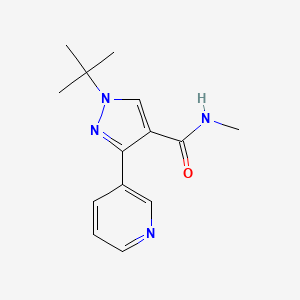
1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a promising drug candidate for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide' involves the reaction of tert-butyl hydrazine with 3-pyridinecarboxaldehyde to form 3-(pyridin-3-yl)-1-tert-butyl-1H-pyrazole. This intermediate is then reacted with methyl isocyanate to form 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide.
Starting Materials
tert-butyl hydrazine, 3-pyridinecarboxaldehyde, methyl isocyanate
Reaction
Step 1: Reaction of tert-butyl hydrazine with 3-pyridinecarboxaldehyde in ethanol to form 3-(pyridin-3-yl)-1-tert-butyl-1H-pyrazole., Step 2: Reaction of 3-(pyridin-3-yl)-1-tert-butyl-1H-pyrazole with methyl isocyanate in dichloromethane to form 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide.
Wirkmechanismus
1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide is a selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide leads to the suppression of B-cell receptor signaling and the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and high plasma exposure. It has a long half-life and is rapidly absorbed and distributed in the body. 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide has been shown to be well-tolerated in preclinical studies, with no significant toxicity or adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide in lab experiments include its high potency and selectivity, favorable pharmacokinetic profile, and well-established mechanism of action. However, the limitations of using 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide. One direction is the development of 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide as a clinical drug candidate for the treatment of various types of cancer. Another direction is the investigation of the synergistic effects of 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide in combination with other drugs. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer effects of 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide and to identify biomarkers for patient selection and monitoring.
Wissenschaftliche Forschungsanwendungen
1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide has been tested in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. It has also been tested in combination with other drugs to enhance its efficacy.
Eigenschaften
IUPAC Name |
1-tert-butyl-N-methyl-3-pyridin-3-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-14(2,3)18-9-11(13(19)15-4)12(17-18)10-6-5-7-16-8-10/h5-9H,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFFZEALNRCXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)C2=CN=CC=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole;dihydrochloride](/img/structure/B2851652.png)
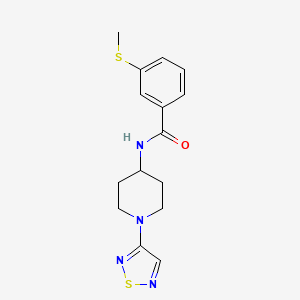
![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2,5-dimethylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2851658.png)
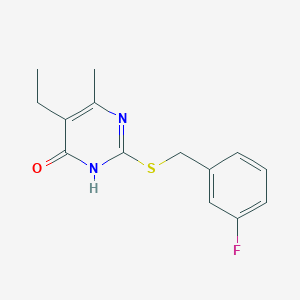
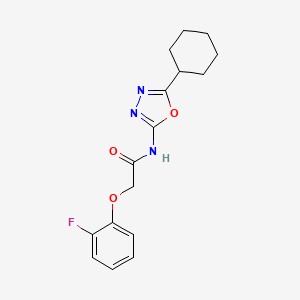
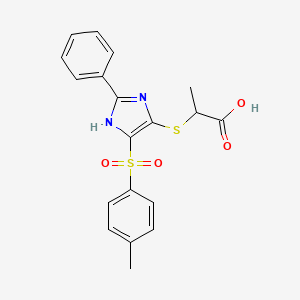
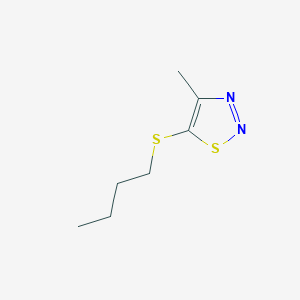
![N-ethyl-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2851664.png)
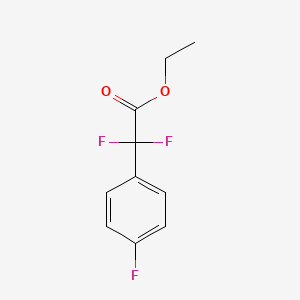
![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2851666.png)
![N-(1-cyanocyclopentyl)-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)acetamide](/img/structure/B2851669.png)
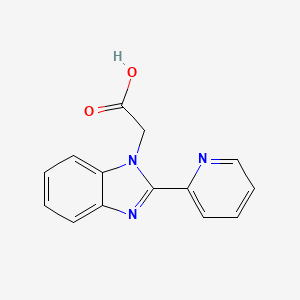
![N-(3-methoxybenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2851673.png)
